![molecular formula C11H18O3 B5089912 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, also known as HCA, is a natural compound found in various fruits and vegetables. It has been widely studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. In
Wirkmechanismus
The mechanism of action of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is not fully understood, but it is believed to work by inhibiting the enzyme ATP citrate lyase, which is responsible for converting excess carbohydrates into fat. By inhibiting this enzyme, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may help to reduce the accumulation of fat in the body and promote weight loss. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also increase serotonin levels in the brain, which can help to reduce appetite and food cravings.
Biochemical and Physiological Effects:
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been shown to have several biochemical and physiological effects, including the inhibition of ATP citrate lyase, increased serotonin levels, and reduced food intake. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also have antioxidant and anti-inflammatory properties, which could potentially provide additional health benefits.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has several advantages for lab experiments, including its availability and relatively low cost. However, there are also some limitations to using 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone in lab experiments, including the potential for variability in the quality and purity of the compound, as well as the need for careful dosing and monitoring to avoid potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, including further investigation of its mechanism of action, exploration of its potential use in combination with other weight loss interventions, and examination of its effects on other health outcomes, such as cardiovascular disease and diabetes.
In conclusion, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is a natural compound with potential health benefits, particularly in the areas of weight loss and appetite suppression. While the results of clinical trials have been mixed, further research is needed to fully understand the potential benefits and limitations of this compound.
Synthesemethoden
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone can be synthesized through various methods, including extraction from Garcinia cambogia, a tropical fruit native to Southeast Asia, or through chemical synthesis in a laboratory setting. The chemical synthesis involves the reaction of cyclohexanone with hydroxylamine to form 2-amino-2-cyclohexylacetic acid, which is then converted to 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone through a series of steps.
Wissenschaftliche Forschungsanwendungen
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been extensively studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. Several clinical trials have been conducted to investigate the effects of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone on body weight, body mass index (BMI), and food intake. The results of these studies have been mixed, with some showing significant weight loss and appetite suppression, while others have shown no significant effects.
Eigenschaften
IUPAC Name |
3-[(2-hydroxycyclohexyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h8-10,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWBULJICLLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2CCOC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

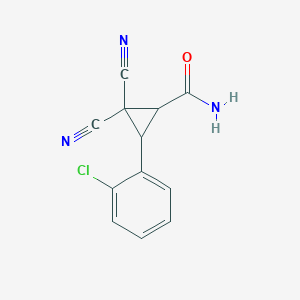
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
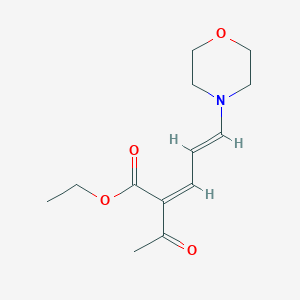
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
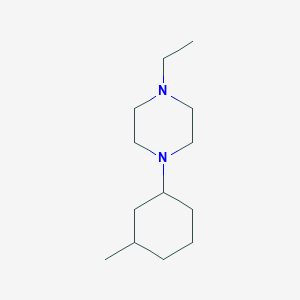

![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)
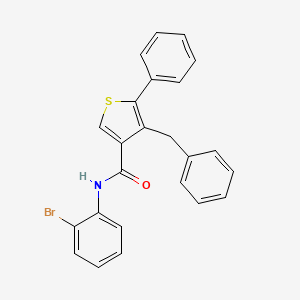
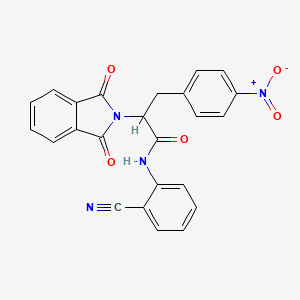

![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)